REACTION_CXSMILES
|
[S:1]1[CH:5]=[C:4]([C:6]([NH:8][NH:9]C(OC(C)(C)C)=O)=[O:7])[N:3]=[CH:2]1.Cl>O1CCOCC1>[S:1]1[CH:5]=[C:4]([C:6]([NH:8][NH2:9])=[O:7])[N:3]=[CH:2]1
|
Name
|
1,1-Dimethylethyl 2-(1,3-thiazol-4-ylcarbonyl)hydrazinecarboxylate
|
Quantity
|
1.378 g
|
Type
|
reactant
|
Smiles
|
S1C=NC(=C1)C(=O)NNC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
14.16 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was then stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated in vacuo
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
WASH
|
Details
|
before being eluted with 2M NH3 in DCM
|
Type
|
CUSTOM
|
Details
|
The solution was then evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield the product in 0.784 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |